

Physicochemical properties of 3-(2-Phenoxyethyl)azetidine

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Compound of Interest

Compound Name: 3-(2-Phenoxyethyl)azetidine

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An In-depth Technical Guide to Azetidine Derivatives

Disclaimer: A comprehensive literature search did not yield specific physicochemical or biological data for **3-(2-Phenoxyethyl)azetidine**. The following guide provides a general overview of the physicochemical properties, synthesis, and biological activities of the broader class of azetidine derivatives, which may serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles. The parent azetidine molecule serves as a fundamental building block, and its properties are influenced by the nature and position of its substituents. The inclusion of an azetidine ring in a molecule can impact its conformation, basicity, and overall physicochemical profile. Below is a summary of the known properties of the unsubstituted azetidine ring.



Property	Value	Reference
Molecular Formula	C ₃ H ₇ N	[1]
Molecular Weight	57.09 g/mol	[1]
Boiling Point	61-62 °C	
Density	0.847 g/mL at 25 °C	
pKa (of conjugate acid)	11.29	[1]
Solubility	Miscible with water	[2]

Synthesis of Azetidine Derivatives: Experimental Protocols

The synthesis of azetidines can be challenging due to the inherent ring strain of the fourmembered ring. However, several synthetic strategies have been developed. A common approach involves the intramolecular cyclization of a y-amino alcohol or a related derivative.

General Protocol for the Synthesis of N-Substituted Azetidines from y-Amino Alcohols

This method involves the activation of the hydroxyl group of a y-amino alcohol, followed by intramolecular nucleophilic substitution by the amine to form the azetidine ring.

Step 1: Synthesis of the γ -Amino Alcohol Precursor A suitable starting material, such as an amino acid or a nitrile, is elaborated to a γ -amino alcohol through standard organic synthesis techniques, including reduction and protection/deprotection steps.

Step 2: Activation of the Hydroxyl Group The primary alcohol of the γ -amino alcohol is converted into a good leaving group, typically a mesylate or tosylate.

• To a solution of the N-protected γ-amino alcohol in a suitable solvent (e.g., dichloromethane) at 0 °C, an excess of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added.

Foundational & Exploratory





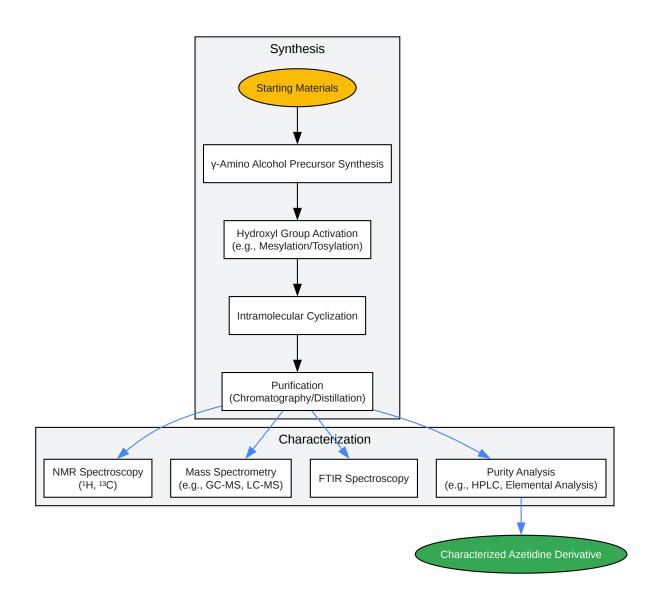
- The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, which is monitored by thin-layer chromatography (TLC).
- The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated under reduced pressure.

Step 3: Intramolecular Cyclization The activated intermediate is treated with a base to facilitate the intramolecular cyclization.

- The crude mesylate or tosylate is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
- A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at room temperature.
- The reaction mixture is heated to promote cyclization. The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.
- The crude product is purified by column chromatography or distillation to yield the desired Nsubstituted azetidine.

A general workflow for the synthesis and characterization of azetidine derivatives is depicted below.





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A general workflow for the synthesis and characterization of azetidine derivatives.

Biological Activities of Azetidine Derivatives

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry. Incorporation of an azetidine moiety can lead to improved potency,





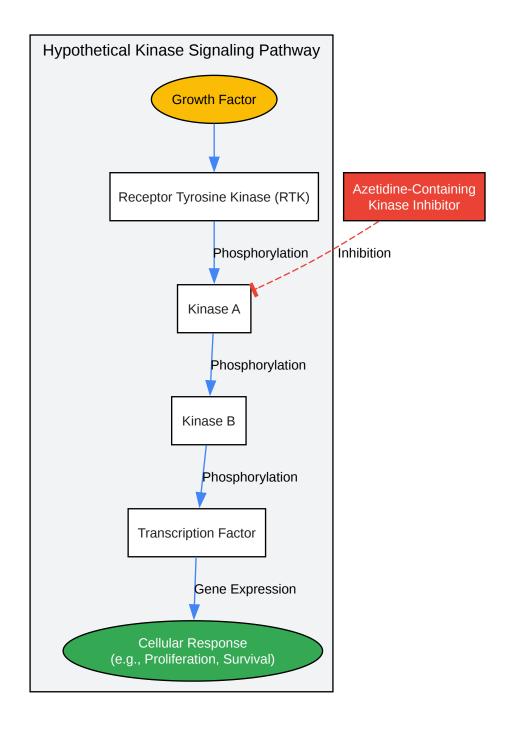


selectivity, and pharmacokinetic properties. Azetidine-containing compounds have shown a wide range of biological activities.[1]

- Enzyme Inhibition: The azetidine ring can act as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites. For example, azetidine-containing molecules have been developed as inhibitors of proteases, kinases, and other enzymes.
- Receptor Modulation: Azetidine derivatives have been designed to interact with various Gprotein coupled receptors (GPCRs) and ion channels, acting as either agonists or antagonists.
- Antibacterial and Antiviral Agents: The strained four-membered ring can be a key pharmacophoric element in antimicrobial agents. Some azetidine derivatives have demonstrated activity against bacterial and viral targets.[3]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor containing an azetidine moiety.





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Hypothetical signaling pathway modulated by an azetidine-containing kinase inhibitor.

This guide provides a foundational understanding of azetidine derivatives for professionals in drug discovery and development. While specific data for **3-(2-Phenoxyethyl)azetidine** remains elusive, the general principles outlined here can inform the design, synthesis, and evaluation of novel azetidine-containing compounds.



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References

- 1. Azetidine Wikipedia [en.wikipedia.org]
- 2. Azetidine, 98% | Fisher Scientific [fishersci.ca]
- 3. medwinpublishers.com [medwinpublishers.com]
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